2-(3-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone
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Overview
Description
2-(3-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a pyridine moiety and an ethanone group linked to a tolyloxy group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridine: The piperazine ring is then substituted with a pyridine moiety using a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the piperazine nitrogen, making it more nucleophilic.
Attachment of the Ethanone Group: The ethanone group is introduced via an acylation reaction, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Introduction of the Tolyl Group: Finally, the tolyloxy group is attached through an etherification reaction, often using a tolyl halide and a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: NaH, K2CO3, NaOH, various halides for nucleophilic substitution.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-phenoxy-ethanone: Similar structure but with a phenoxy group instead of a tolyloxy group.
1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-methoxy-ethanone: Contains a methoxy group instead of a tolyloxy group.
1-(4-Pyridin-3-ylmethyl-piperazin-1-yl)-2-ethoxy-ethanone: Features an ethoxy group in place of the tolyloxy group.
Uniqueness: 2-(3-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone is unique due to the presence of the tolyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C19H23N3O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H23N3O2/c1-16-4-2-6-18(12-16)24-15-19(23)22-10-8-21(9-11-22)14-17-5-3-7-20-13-17/h2-7,12-13H,8-11,14-15H2,1H3 |
InChI Key |
QLNGXLRIKJWTRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CN=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CN=CC=C3 |
Origin of Product |
United States |
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